molecular formula C11H13N3OS B2983621 5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 887359-94-6

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2983621
M. Wt: 235.31
InChI Key: ZLZAMMNBVBWIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine (EMTDA) is a heterocyclic compound with a thiadiazole ring structure. It is a synthetic compound commonly used in scientific research and lab experiments. Its potential applications range from drug development to materials sciences. EMTDA has been studied extensively in the past decade due to its unique properties and potential applications.

Scientific Research Applications

Anticancer and Antitubercular Activities

Design and Synthesis of 1,3,4-Thiadiazole Derivatives as Novel Anticancer and Antitubercular Agents Compounds including 5-phenyl-substituted 1,3,4-thiadiazole-2-amines demonstrated significant in vitro antitumor activities against breast cancer cell lines and normal human cell lines. Some of these compounds also exhibited high inhibitory activities, surpassing cisplatin control. Additionally, a specific 5-phenyl-1,3,4-thiadiazole-2-amine variant showed potent antitubercular activity against Mycobacterium smegmatis MC155, outperforming Isoniazid control (Sekhar et al., 2019).

Antimicrobial Activities

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives Various derivatives synthesized from ester ethoxycarbonylhydrazones with primary amines, including a 1,3,4-thiadiazole derivative, were found to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Antiproliferative and Antimicrobial Properties

Antiproliferative-antimicrobial properties and structural analysis of newly synthesized Schiff bases derived from some 1,3,4-thiadiazole compounds Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacterial strains. Some compounds also exhibited cytotoxicity on cancer cell lines, indicating potential for use in chemotherapy (Gür et al., 2020).

Noncovalent Interactions in Crystallography

Quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines This study provides insights into the nature of intra- and intermolecular interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, important for crystallography and material science. It highlights the role of noncovalent interactions in the stabilization of crystal structures (El-Emam et al., 2020).

DNA Interactions and Biological Activities

Synthesis, spectral characterization and DNA interactions of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine scaffolds This study showcases the DNA binding affinity of 5-(4-Substituted phenyl)-1,3,4-thiadiazole-2-amines, indicating their potential in biomedical applications involving DNA interactions. The study used absorption titration methods to evaluate DNA binding (Shivakumara & Krishna, 2020).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar documentation for safety information on a specific compound6.


Future Directions

The future directions of research would depend on the specific properties and potential applications of the compound. It could be studied for its potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry.


Please note that this is a general overview and the exact details could vary for the specific compound “5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine”. For more detailed and specific information, further research in scientific literature would be necessary.


properties

IUPAC Name

5-(2-ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-15-9-7(2)5-4-6-8(9)10-13-14-11(12)16-10/h4-6H,3H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZAMMNBVBWIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1C2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.